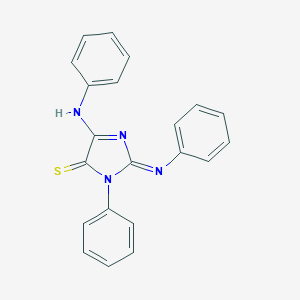
3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione, also known as PBIT, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising biological activities that make it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione is not fully understood. However, it has been suggested that 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione may exert its biological activities through the inhibition of enzymes or by interacting with cellular components such as DNA.
Biochemical and Physiological Effects:
Studies have shown that 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione exhibits a range of biochemical and physiological effects. 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been found to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells. 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been found to have antioxidant properties, which may help protect cells from oxidative stress.
実験室実験の利点と制限
3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a potential candidate for drug development. However, there are also limitations associated with 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione. Its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its biological effects. Additionally, 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione. One potential direction is to investigate the mechanism of action of 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione in more detail. This could involve studying its interactions with cellular components or identifying the enzymes that it inhibits. Another potential direction is to investigate the potential applications of 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione in the treatment of various diseases. This could involve testing its efficacy in animal models or developing derivatives of 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione with improved properties. Finally, further research could be conducted to optimize the synthesis and purification of 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione to improve its yield and purity.
合成法
3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione can be synthesized through the reaction of 1,2-phenylenediamine and thiourea in the presence of a catalyst such as acetic acid. The reaction yields a yellow crystalline product that can be purified through recrystallization.
科学的研究の応用
3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit antibacterial, antifungal, and antitumor activities. 3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
特性
製品名 |
3-Phenyl-2,5-bis(phenylimino)-4-imidazolidinethione |
|---|---|
分子式 |
C21H16N4S |
分子量 |
356.4 g/mol |
IUPAC名 |
5-anilino-3-phenyl-2-phenyliminoimidazole-4-thione |
InChI |
InChI=1S/C21H16N4S/c26-20-19(22-16-10-4-1-5-11-16)24-21(23-17-12-6-2-7-13-17)25(20)18-14-8-3-9-15-18/h1-15H,(H,22,23,24) |
InChIキー |
SGASNBJQJIIQBG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)N(C2=S)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)N(C2=S)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




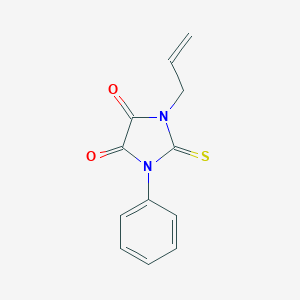


![N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B307210.png)
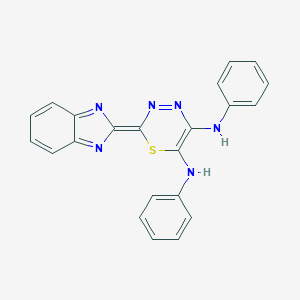
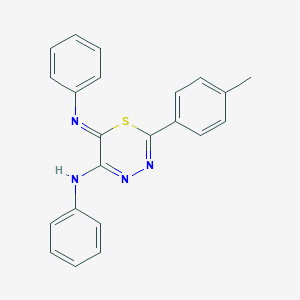
![3-methyl-1,3-benzothiazol-2(3H)-one [4,5-bis(phenylimino)-1,3-dithiolan-2-ylidene]hydrazone](/img/structure/B307213.png)
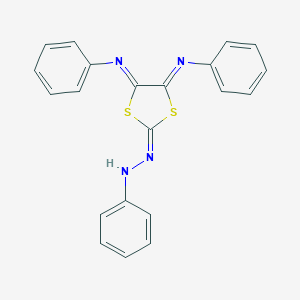
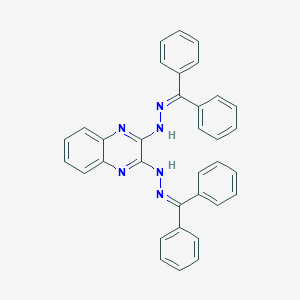
![Methyl 3-anilino-7-methyl-2-(phenylimino)-2H-thieno[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B307220.png)
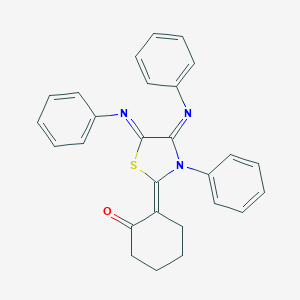
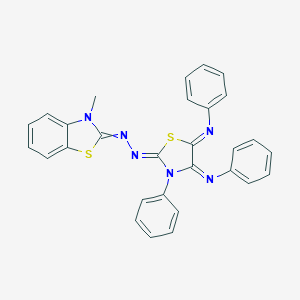
![3-[2-[4,5-bis(phenylimino)-1,3-thiazol-2-yl]hydrazinyl]indol-2-one](/img/structure/B307224.png)